Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate
Description
Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate is a benzodiazepine-derived compound featuring a fused bicyclic core with a ketone group at position 7 and a phenyl substituent at position 7. The methyl benzoate moiety at position 4 of the benzene ring distinguishes it from simpler benzodiazepines.
Properties
IUPAC Name |
methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-32-27(31)19-13-11-18(12-14-19)26-25-23(28-21-9-5-6-10-22(21)29-26)15-20(16-24(25)30)17-7-3-2-4-8-17/h2-14,20,26,28-29H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGWEVGPVOWTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate is a synthetic compound belonging to the class of benzodiazepines. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | [Not Available] |
Benzodiazepine derivatives like this compound typically exert their effects through modulation of the GABA_A receptor. This interaction enhances the inhibitory neurotransmission in the central nervous system (CNS), leading to various pharmacological effects such as anxiolytic, sedative, and muscle relaxant properties.
Anti-Cancer Activity
Recent studies have shown that benzodiazepine derivatives exhibit significant anti-cancer activity. The synthesized derivatives have been tested against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of inflammatory mediators in macrophages:
- Inflammatory Mediators : IL-1β and TNF-α.
- Results : Significant reduction in cytokine levels was observed when treated with the compound compared to control groups .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest moderate antimicrobial activity against certain pathogens .
Case Studies
-
Case Study on Anti-Cancer Effects :
- A study conducted on MCF-7 cells demonstrated that treatment with Methyl 4-(7-oxo...) led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.
-
Case Study on Inflammation :
- In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema in rats, highlighting its potential use in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodiazepine Core
The target compound’s benzoate ester group contrasts with other derivatives bearing diverse substituents. For example:
- C1–C7 (): These quinoline-piperazine hybrids feature methyl benzoate linked to a piperazine ring, with halogen (Cl, Br, F), methoxy, methylthio, or trifluoromethyl groups on the quinoline-phenyl moiety. Electron-withdrawing substituents (e.g., Cl in C3) may enhance metabolic stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in C6) could improve bioavailability .
- 2-Methoxy-4-(1-oxo-3-phenyl-diazepin-11-yl)phenyl acetate (): Shares a benzodiazepinone core but replaces the methyl benzoate with an acetate ester and introduces a methoxy group. Stereochemistry (6S,9R) may influence binding affinity in chiral environments .
Activity and Pharmacological Profiles
- Neuromedin B Receptor Inhibitors (): A chloro-fluoro-phenyl-substituted benzodiazepinone exhibits an IC50 of 5400 nM, indicating moderate potency. The target compound’s benzoate group may alter receptor interaction compared to halogenated analogs .
- Diethylamino-Substituted Derivatives (): The presence of a diethylamino group at position 4 (vs.
Data Tables
Table 1: Key Structural and Activity Comparisons
*Estimated based on structural analogs.
Table 2: Substituent Effects on Physicochemical Properties
| Substituent Type | Example Compound | Impact on Solubility | Metabolic Stability |
|---|---|---|---|
| Electron-withdrawing | C3 (4-Cl) | ↓ Aqueous solubility | ↑ Stability |
| Electron-donating | C6 (4-OCH3) | ↑ Solubility | ↓ Stability |
| Bulky hydrophobic | Target (benzoate) | Moderate solubility | Moderate stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
